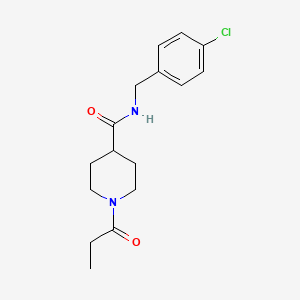
1-(3-methylcyclohexyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that has gained popularity among recreational drug users in recent years. MXE is a derivative of ketamine, a well-known anesthetic drug that is used in both human and veterinary medicine. MXE has been shown to have similar effects to ketamine, but with a longer duration of action and a more potent effect. The purpose of
作用機序
1-(3-methylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist at the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter in the brain. This compound also interacts with other receptors, including the sigma-1 receptor and the dopamine transporter. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including dissociation, euphoria, hallucinations, and changes in perception and cognition. This compound has also been shown to increase heart rate and blood pressure, as well as produce respiratory depression at high doses. This compound has been shown to have a longer duration of action than ketamine, with effects lasting up to 6-8 hours.
実験室実験の利点と制限
1-(3-methylcyclohexyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its potency and longer duration of action compared to ketamine. This compound is also relatively easy to synthesize and purify. However, this compound is a relatively new drug and has not been extensively studied in humans or animals. This compound also has potential for abuse and toxicity, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-methylcyclohexyl)-4-piperidinecarboxamide, including its potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders. This compound may also be useful in studying the role of the NMDA receptor in the development and progression of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
合成法
1-(3-methylcyclohexyl)-4-piperidinecarboxamide is synthesized from 3-methylcyclohexanone and 4-piperidone. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds through an imine intermediate. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-(3-methylcyclohexyl)-4-piperidinecarboxamide has been used in scientific research to study the effects of dissociative drugs on the brain and behavior. This compound has been shown to produce similar effects to ketamine, including dissociation, euphoria, and hallucinations. This compound has also been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the brain, which is believed to be involved in learning and memory.
特性
IUPAC Name |
1-(3-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-3-2-4-12(9-10)15-7-5-11(6-8-15)13(14)16/h10-12H,2-9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBANFNLAJNEODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6091275.png)

![7-(2-fluoro-5-methoxybenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6091292.png)
![5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine](/img/structure/B6091296.png)
![1-(3-chlorophenyl)-4-[3-(3-nitrophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6091299.png)
![N,N-dimethyl-4-[3-(octahydro-1(2H)-quinolinyl)-1-propen-1-yl]aniline](/img/structure/B6091303.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6091306.png)
![2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6091311.png)
![6'-amino-4-bromo-3'-(2,5-dimethoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6091316.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
